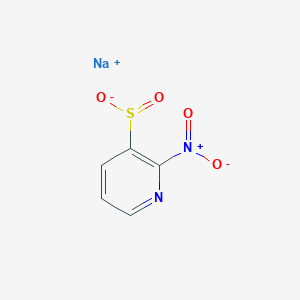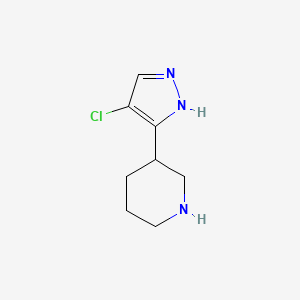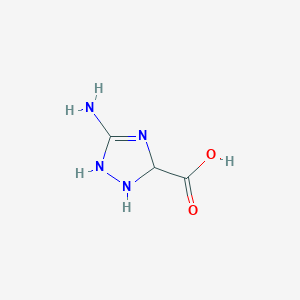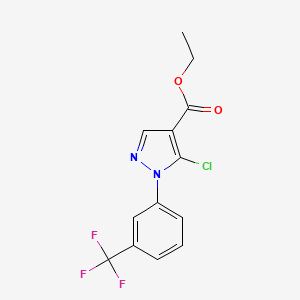
3-Bromo-2-chloro-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-6-nitroaniline: is an aromatic compound that belongs to the class of nitroanilines. It is characterized by the presence of bromine, chlorine, and nitro groups attached to an aniline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, such as 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-6-nitroaniline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 3-Bromo-2-chloro-6-aminoaniline.
Oxidation: Formation of nitroso or further nitrated products.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-chloro-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-chloro-6-nitroaniline
- 3-Bromo-2-nitroaniline
- 2-Chloro-4-nitroaniline
Comparison: 3-Bromo-2-chloro-6-nitroaniline is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the aniline ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H4BrClN2O2 |
|---|---|
Poids moléculaire |
251.46 g/mol |
Nom IUPAC |
3-bromo-2-chloro-6-nitroaniline |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |
Clé InChI |
YSSOLHHCWPVQJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


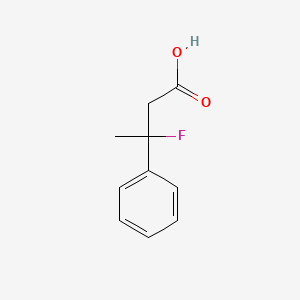

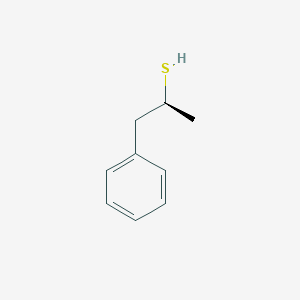

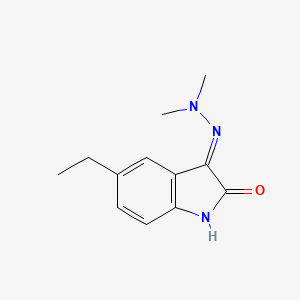

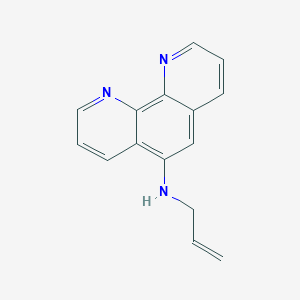
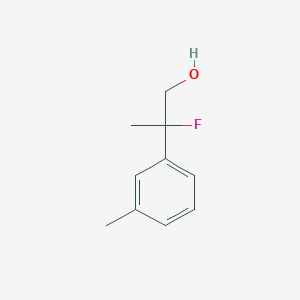

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
